
(2E,4E)-4-methyl-5-phenylpenta-2,4-dienoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E,4E)-4-methyl-5-phenylpenta-2,4-dienoic acid is an organic compound characterized by its conjugated diene structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2E,4E)-4-methyl-5-phenylpenta-2,4-dienoic acid can be achieved through several synthetic routes. One common method involves the use of a biocatalytic reaction mixture, where enzymes such as lipoxygenase and hydroperoxide lyase catalyze the oxidation of fatty acids to produce the desired compound . The reaction conditions typically include the use of hydrophobic adsorbents to separate the product from the reaction mixture, with ethanol being a preferred solvent for purification .
Industrial Production Methods
Industrial production of this compound may involve large-scale biocatalytic processes, where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors and advanced separation techniques, such as column chromatography, can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(2E,4E)-4-methyl-5-phenylpenta-2,4-dienoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the conjugated diene structure into saturated or partially saturated compounds.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction can produce alkanes or alkenes.
Wissenschaftliche Forschungsanwendungen
(2E,4E)-4-methyl-5-phenylpenta-2,4-dienoic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Potential therapeutic applications include its use as an antimicrobial or anti-inflammatory agent.
Industry: It can be used in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of (2E,4E)-4-methyl-5-phenylpenta-2,4-dienoic acid involves its interaction with specific molecular targets and pathways. For instance, it may exert its effects by inhibiting certain enzymes or disrupting cellular membranes. The compound’s ability to produce oxidative stress and inhibit antioxidant enzyme activity suggests its potential as an antimicrobial agent .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2E,4E)-deca-2,4-dienoic acid: Another conjugated diene with similar chemical properties and applications.
(2E,4E)-hexa-2,4-dienoic acid: A shorter-chain analogue with comparable reactivity.
Uniqueness
(2E,4E)-4-methyl-5-phenylpenta-2,4-dienoic acid is unique due to its specific structure, which imparts distinct chemical and biological properties. Its phenyl group enhances its stability and reactivity compared to other similar compounds.
Eigenschaften
CAS-Nummer |
27655-93-2 |
|---|---|
Molekularformel |
C12H12O2 |
Molekulargewicht |
188.22 g/mol |
IUPAC-Name |
(2E,4E)-4-methyl-5-phenylpenta-2,4-dienoic acid |
InChI |
InChI=1S/C12H12O2/c1-10(7-8-12(13)14)9-11-5-3-2-4-6-11/h2-9H,1H3,(H,13,14)/b8-7+,10-9+ |
InChI-Schlüssel |
NWKUGDBRICNTTN-XBLVEGMJSA-N |
Isomerische SMILES |
C/C(=C\C1=CC=CC=C1)/C=C/C(=O)O |
Kanonische SMILES |
CC(=CC1=CC=CC=C1)C=CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


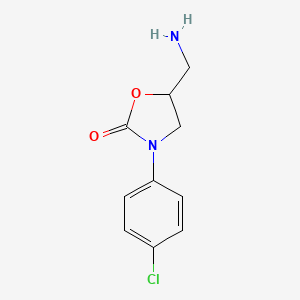
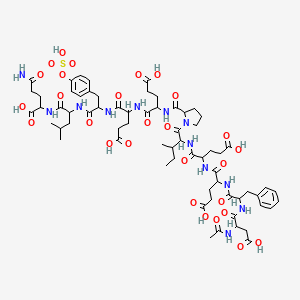


![N-[4-(propan-2-yl)phenyl]glycinamide](/img/structure/B15096135.png)
![4-chloro-2-[5-(2,4-dichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B15096143.png)
![(4E)-4-[furan-2-yl(hydroxy)methylidene]-5-(4-methylphenyl)-1-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-2,3-dione](/img/structure/B15096152.png)
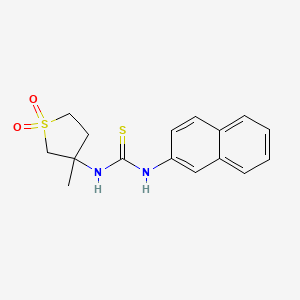
![3-{2-[5-Methyl-2-(propan-2-yl)phenoxy]acetamido}benzoic acid](/img/structure/B15096159.png)
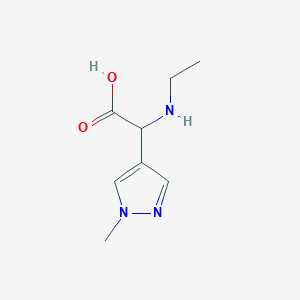
![4-{[(2E,5Z)-5-benzylidene-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B15096172.png)
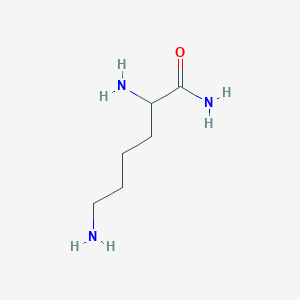
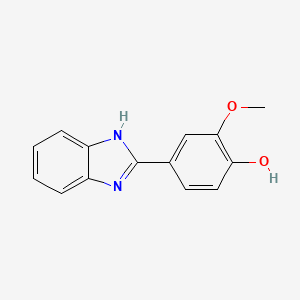
![N-{3-[(furan-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-5-(2-hydroxy-4-methylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B15096193.png)
